molecular formula C11H14FNO6 B025512 4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid CAS No. 109672-75-5

4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid

Cat. No. B025512
M. Wt: 275.23 g/mol
InChI Key: XFKFFBJDUMGVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol, also known as Oxifentorex, is a chemical compound that belongs to the class of phenethylamines. It is a sympathomimetic agent that stimulates the central nervous system and has been used as a weight-loss drug in some countries. In recent years, there has been a growing interest in the scientific research application of Oxifentorex due to its potential therapeutic benefits.

Mechanism Of Action

4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and focus.

Biochemical And Physiological Effects

4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and metabolic rate. It also increases the release of glucose and fatty acids from adipose tissue, leading to increased energy production. It has been found to have a positive effect on mood and cognitive function, improving memory and attention.

Advantages And Limitations For Lab Experiments

4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. It has also been shown to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways. However, its use in lab experiments is limited by its potential toxicity and the lack of data on its long-term effects.

Future Directions

There are several future directions for the scientific research application of 4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its potential as an anticancer agent and its long-term effects on human health.

Synthesis Methods

4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid can be synthesized using various methods, including the condensation of 3-fluoro-4-hydroxyphenylacetonitrile with N-methyl-N-(2-hydroxyethyl)amine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with oxalic acid to obtain the final compound.

Scientific Research Applications

4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has been studied for its potential therapeutic benefits in various areas, including cardiovascular diseases, neurodegenerative disorders, and cancer. In cardiovascular research, it has been shown to improve heart function and reduce inflammation in animal models. In neurodegenerative research, it has been found to have neuroprotective effects and improve cognitive function in animal models. In cancer research, it has been shown to inhibit the growth of certain cancer cells.

properties

CAS RN

109672-75-5

Product Name

4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid

Molecular Formula

C11H14FNO6

Molecular Weight

275.23 g/mol

IUPAC Name

4-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid

InChI

InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;3-1(4)2(5)6/h2-4,9,11-13H,5H2,1H3;(H,3,4)(H,5,6)

InChI Key

XFKFFBJDUMGVTH-UHFFFAOYSA-N

SMILES

CNCC(C1=C(C=CC(=C1)O)F)O.C(=O)(C(=O)O)O

Canonical SMILES

CNCC(C1=C(C=CC(=C1)O)F)O.C(=O)(C(=O)O)O

synonyms

6-fluorophenylephrine
6-FPE

Origin of Product

United States

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